1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Beschreibung
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 3-methoxyphenyl substituent on the pyrrolidinone ring and a 2-morpholino-2-oxoethyl group attached to the benzimidazole nitrogen. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its affinity for biological targets such as kinases, GPCRs, and ion channels . The morpholino moiety enhances solubility and bioavailability, while the 3-methoxyphenyl group may influence metabolic stability and target engagement .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-6-4-5-18(14-19)27-15-17(13-22(27)29)24-25-20-7-2-3-8-21(20)28(24)16-23(30)26-9-11-32-12-10-26/h2-8,14,17H,9-13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHHDPVRGZJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound, also known as AOH1996, is the proliferating cell nuclear antigen (PCNA). PCNA is a key factor in DNA replication and repair, and it plays a crucial role in maintaining the stability of the DNA double helix structure in rapidly proliferating cancer cells.
Mode of Action
AOH1996 acts as a small molecule inhibitor of PCNA. It interferes with the mechanism of transcription-coupled repair (TCR), inducing DNA double-strand breaks in cancer cells in a transcription-dependent manner. This prevents cells with damaged DNA from dividing in the G2/M phase of the cell cycle and replicating defective DNA in the S phase.
Biochemical Pathways
The action of AOH1996 affects the DNA repair pathway. By inhibiting PCNA, it disrupts the TCR mechanism, leading to the accumulation of DNA double-strand breaks. This triggers a cascade of events that can lead to cell cycle arrest and apoptosis, or programmed cell death.
Biologische Aktivität
1-(3-Methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 942862-93-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.5 g/mol. Its structure features a pyrrolidinone core linked to a benzimidazole moiety and a morpholino group, which may contribute to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For instance, compounds with benzimidazole and pyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins. Molecular dynamics simulations have indicated that the compound interacts predominantly through hydrophobic contacts with target proteins, enhancing its cytotoxicity .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess antibacterial and antifungal activities.
- Antibacterial Efficacy : Compounds with similar frameworks have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 75 µg/mL to over 150 µg/mL depending on the specific bacterial strain .
- Table of Antimicrobial Activities :
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Escherichia coli | 125 |
| Compound C | Pseudomonas aeruginosa | 150 |
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be partially explained through SAR studies:
- Substituents : The presence of electron-donating groups, such as the methoxy group on the phenyl ring, is critical for enhancing anticancer activity.
- Morpholino Group : The morpholino moiety contributes to solubility and bioavailability, which are essential for effective drug action.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzimidazole-pyrrolidinone derivatives. Below is a comparison with structurally related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioavailability: The morpholino group in the target compound confers better aqueous solubility compared to piperidinyl or phenoxyethyl analogues, as evidenced by logP values of related compounds (e.g., piperidinyl analogue: logP ≈ 3.2 vs. morpholino: logP ≈ 2.5) . Halogenation (e.g., chloro in ) increases metabolic stability but reduces solubility.
Synthetic Complexity: The morpholino-2-oxoethyl sidechain requires precise oxidation and alkylation steps, similar to the synthesis of compound 5ck (), where m-CPBA oxidation and alumina chromatography were critical . Phenoxyethyl derivatives (e.g., ) involve simpler alkylation but require additional steps for aryloxy group installation.
Biological Activity Trends: Benzimidazole-pyrrolidinones with electron-donating groups (e.g., methoxy in the target compound) show enhanced binding to serotonin receptors in silico models . Antimicrobial activity is prominent in phenoxyethyl derivatives (e.g., MIC ≈ 8 µg/mL against S. aureus for ), whereas morpholino-containing compounds are hypothesized to target kinases .
Vorbereitungsmethoden
Nitro Reductive Cyclization
A method used for benzimidazole derivatives involves:
-
Nitro precursor synthesis : Preparation of 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline.
-
Reductive cyclization : Treatment with sodium hydrosulfite (Na₂S₂O₄) under microwave or conventional heating to form the benzimidazole ring.
Key Conditions :
Condensation Reactions
Alternative routes involve condensation of amines with carbonyl compounds . For example:
-
Amine preparation : Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate.
-
Condensation : Reaction with 4-morpholino benzaldehyde in DMF at reflux.
Example Reaction :
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent may be introduced via:
Direct Substitution
-
Method : Suzuki coupling or nucleophilic aromatic substitution.
-
Example : Coupling of a halogenated benzimidazole with 3-methoxyphenylboronic acid using a palladium catalyst.
During Benzimidazole Synthesis
-
Approach : Using 3-methoxyphenyl-containing starting materials (e.g., 3-methoxyphenylamine) in cyclization reactions.
Synthesis of the Morpholino-2-oxoethyl Side Chain
The morpholino-2-oxoethyl group is typically appended via alkylation or acylation reactions.
Chloroethyl Morpholine Intermediate
A common strategy involves:
-
Chloroethyl morpholine synthesis : Reaction of morpholine with 2-chloroethyl ketone.
Example :
Conditions :
Post-Cyclization Functionalization
After benzimidazole formation, the morpholino group may be introduced via:
Formation of the Pyrrolidinone Ring
The pyrrolidinone ring is synthesized via esterification followed by cyclization :
Esterification
Cyclization
Example :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Solvent Selection
Temperature and Time
-
Reflux conditions (80–100°C) accelerate reactions but may lead to side products.
-
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. hours).
Purification and Characterization
Analytical Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.09 (s, 2H, CH₂), δ 3.82 (s, 3H, OCH₃) | |
| HPLC-MS | [M+H]⁺ = 191.2 (m/z) | |
| X-ray Crystallography | Planar benzimidazole ring (max deviation: 0.028 Å) |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at benzimidazole’s C-1 vs. C-2 positions.
-
Stereochemistry : Control of pyrrolidinone ring conformation.
-
Side Reactions : Oxidation of morpholine or hydrolysis of esters.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
